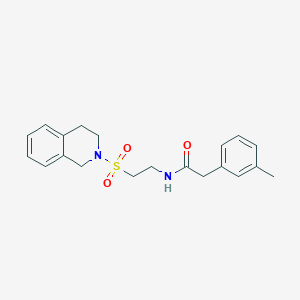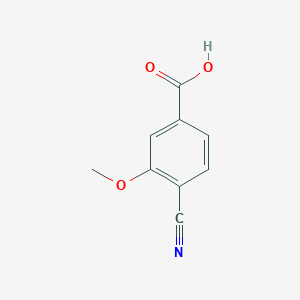
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide is a synthetic compound that belongs to the family of acetamides, which are derivatives of acetic acid. It features a complex structure that incorporates both sulfonyl and tolyl groups, contributing to its distinct chemical properties. This compound can play a significant role in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide typically involves multiple steps:
Preparation of 3,4-dihydroisoquinoline: : A precursor to this compound, 3,4-dihydroisoquinoline, can be synthesized through Pictet–Spengler cyclization of phenethylamine with an aldehyde.
Sulfonylation: : The intermediate 3,4-dihydroisoquinoline reacts with a sulfonyl chloride (such as methanesulfonyl chloride) under basic conditions to yield the sulfonylated derivative.
Formation of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)amine: : This derivative undergoes amination with ethylenediamine.
Acetylation: : The final product is obtained by reacting the amine with m-tolylacetic acid under acylation conditions.
Industrial Production Methods
On an industrial scale, this compound is typically synthesized in a controlled environment using large-scale reactors to ensure high yield and purity. The process involves stringent conditions such as precise temperature control, pH maintenance, and efficient mixing.
Análisis De Reacciones Químicas
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide undergoes various chemical reactions:
Oxidation: : Undergoes oxidation reactions typically using agents like potassium permanganate or chromic acid, leading to the formation of sulfoxides or sulfones.
Reduction: : Hydrogenation can reduce the compound, especially targeting the carbonyl group, converting it into a corresponding alcohol.
Substitution: : Electrophilic or nucleophilic substitution can occur, particularly at the aromatic ring, influenced by the electron-donating or withdrawing nature of substituents. Common reagents include halogens for substitution reactions and reducing agents like lithium aluminum hydride for reduction reactions.
Aplicaciones Científicas De Investigación
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide has numerous applications across several fields:
Chemistry: : Utilized as an intermediate in organic synthesis and for studying reaction mechanisms.
Biology: : Serves as a probe to understand enzyme mechanisms and receptor binding due to its structural similarity to natural substrates.
Medicine: : Investigated for potential pharmaceutical applications, particularly in designing drugs targeting specific receptors or enzymes.
Industry: : Used in the manufacturing of specialty chemicals, including certain types of polymers and advanced materials.
Mecanismo De Acción
This compound exerts its effects through various molecular interactions:
Binding Affinity: : Exhibits high binding affinity for certain biological targets, such as enzymes or receptors, due to its structural conformation.
Inhibition or Activation: : Depending on the target, it can act as an inhibitor or activator, modulating the activity of the target molecule.
Pathways Involved: : Impacts cellular pathways related to signaling, metabolism, or structural integrity.
Comparación Con Compuestos Similares
Similar Compounds
N-ethylacetamide: : A simpler acetamide, lacks the sulfonyl and tolyl groups.
Sulfonylated isoquinolines: : Compounds like 3,4-dihydroisoquinolin-2(1H)-sulfonamide, which share a common sulfonyl-isoquinoline structure.
Tolylacetamides: : Similar structures that incorporate the tolyl group but differ in the rest of the molecular framework.
Uniqueness
What sets N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide apart is its unique combination of functional groups, providing a distinct interaction profile with biological targets and offering versatile reactivity in chemical synthesis. This makes it a valuable tool for research and industrial applications.
Propiedades
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-16-5-4-6-17(13-16)14-20(23)21-10-12-26(24,25)22-11-9-18-7-2-3-8-19(18)15-22/h2-8,13H,9-12,14-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCOIHOKJNEDFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,7-trimethyl-8-(2-(3-methylpiperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2887263.png)
![[3-Ethyl-2-(oxiran-2-ylmethoxy)phenyl]methanol](/img/structure/B2887264.png)
![4-[(4-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2887266.png)
![N-(2-{4-[(2-methylpropyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)adamantane-1-carboxamide](/img/structure/B2887268.png)
![N-(5-(N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide](/img/structure/B2887269.png)
![9-(2,4-dimethoxyphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2887270.png)

![4-Ethoxy-N-{2-[(2-methyl-1H-indol-3-YL)sulfanyl]ethyl}benzamide](/img/structure/B2887274.png)
![4-sulfamoyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2887277.png)

![2-[3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2887282.png)

![N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B2887284.png)
